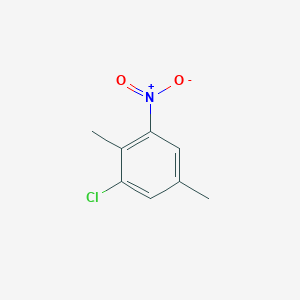

1-Chloro-2,5-dimethyl-3-nitrobenzene

Descripción general

Descripción

1-Chloro-2,5-dimethyl-3-nitrobenzene is a chemical compound commonly used in chemical research, pharmaceuticals, and dye manufacturing. It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 g/mol .

Synthesis Analysis

Nitro compounds can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid . For example, the displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .Molecular Structure Analysis

1-Chloro-2,5-dimethyl-3-nitrobenzene contains a total of 20 bonds; 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Chemical Reactions Analysis

A two-step mechanism has been proposed for electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Physical And Chemical Properties Analysis

Nitro compounds have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the compound . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Aplicaciones Científicas De Investigación

Synthesis of Indole Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

- Results or Outcomes: Indoles, both natural and synthetic, show various biologically vital properties. The construction of indoles as a moiety in selected alkaloids is a significant area of study .

Reaction with Dinitrogen Pentoxide

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene reacts with dinitrogen pentoxide in dichloromethane. This reaction is strongly catalysed by H-Faujasite-720 (zeolite) .

- Methods of Application: The reaction takes place in dichloromethane, a common organic solvent, and is catalysed by H-Faujasite-720 .

Preparation of Aromatic Azo Compounds

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used in the preparation of aromatic azo compounds . Azo compounds are used as dyes and pigments due to their vivid colors .

- Results or Outcomes: Azo compounds are widely used in the dye and pigment industries .

Enhanced Electrokinetic Remediation

- Scientific Field: Environmental Science

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used as a surrogate standard to evaluate the removal of 2,4-dinitrotoluene from contaminated soils using enhanced electrokinetic remediation .

- Methods of Application: The compound is used to simulate the behavior of 2,4-dinitrotoluene in soil remediation experiments .

Preparation of Nitro Compounds

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene can be used in the preparation of nitro compounds . Nitro compounds are a very important class of nitrogen derivatives .

- Methods of Application: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- Results or Outcomes: Nitro compounds have various applications in the field of chemistry due to their reactivity and the presence of the nitro group .

Nomenclature of Substituted Benzene Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: 1-Chloro-2,5-dimethyl-3-nitrobenzene is used as an example in the study of the nomenclature of substituted benzene derivatives according to IUPAC rules .

- Methods of Application: The compound is used to illustrate the rules of nomenclature, particularly the prioritization of functional groups and the application of the lowest locant rule .

- Results or Outcomes: The study of nomenclature is fundamental to understanding and communicating in the field of organic chemistry .

Safety And Hazards

Propiedades

IUPAC Name |

1-chloro-2,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(9)6(2)8(4-5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICVFACWRHDRTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50597814 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,5-dimethyl-3-nitrobenzene | |

CAS RN |

13711-22-3 | |

| Record name | 1-Chloro-2,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50597814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)

![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)